molecular formula C13H18FNO B13485581 2-(3-Fluoro-4-methoxyphenyl)azepane

2-(3-Fluoro-4-methoxyphenyl)azepane

Cat. No.: B13485581
M. Wt: 223.29 g/mol
InChI Key: CYQMULGANCJLMB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)azepane is an organic compound with the molecular formula C13H18FNO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a substituted phenyl ring with a fluorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Substitution on the Phenyl Ring: The introduction of the fluorine and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be achieved using methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)azepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-4-methoxyphenyl)piperidine: Similar structure but with a six-membered ring.

    2-(3-Fluoro-4-methoxyphenyl)morpholine: Contains an oxygen atom in the ring.

    2-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Features a five-membered ring.

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)azepane is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, synthetic approaches, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated aromatic ring and an azepane moiety, which may contribute to its biological effects. The structural formula can be represented as follows:

C12H14FNO\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₄FNO
Molecular Weight215.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that azepane derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various azepane compounds against bacterial strains, suggesting that the introduction of fluorine and methoxy groups enhances their antimicrobial potency. Specifically, this compound has shown promising results in inhibiting the growth of Gram-positive bacteria, which is crucial for developing new antibiotics .

Anticancer Activity

Azepane derivatives have also been reported to possess anticancer properties. A comparative study revealed that certain modifications in the azepane structure could lead to increased cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Neuropharmacological Effects

Some studies have indicated that derivatives of azepanes can interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders. For instance, compounds similar to this compound have been evaluated for their effects on serotonin and dopamine receptors, which are critical targets in psychopharmacology .

Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity .

Study 2: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of various azepane derivatives on MCF-7 breast cancer cells. The results showed that this compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Synthetic Approaches

The synthesis of this compound can be achieved through several methodologies, including:

  • N-Alkylation Reactions : Utilizing appropriate alkyl halides to introduce the azepane ring.
  • Fluorination Techniques : Employing reagents such as Selectfluor™ for selective fluorination at the aromatic position.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form the desired biphenyl structure.

Table 2: Synthetic Methods Overview

MethodDescriptionReference
N-AlkylationFormation of azepane via alkyl halide reaction
FluorinationSelective introduction of fluorine
Cross-CouplingPalladium-catalyzed formation of biphenyls

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)azepane

InChI

InChI=1S/C13H18FNO/c1-16-13-7-6-10(9-11(13)14)12-5-3-2-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3

InChI Key

CYQMULGANCJLMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCCN2)F

Origin of Product

United States

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